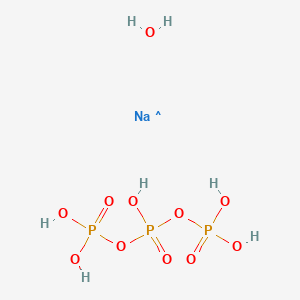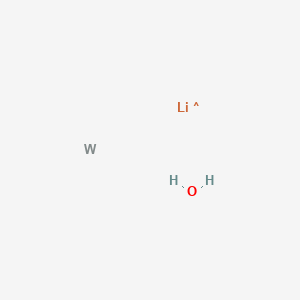
Triphosphoric acid, pentasodium salt, hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphosphoric acid, pentasodium salt, hexahydrate is a chemical compound with the formula Na₅P₃O₁₀·6H₂O. It is a sodium salt of triphosphoric acid and is commonly used in various industrial and scientific applications. This compound is known for its ability to act as a chelating agent, binding to metal ions and preventing them from interfering with other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphosphoric acid, pentasodium salt, hexahydrate can be synthesized through the reaction of sodium carbonate (Na₂CO₃) with phosphoric acid (H₃PO₄). The reaction typically involves heating the mixture to a high temperature to facilitate the formation of the triphosphate structure. The general reaction is as follows:
[ 3 \text{Na}_2\text{CO}_3 + 2 \text{H}_3\text{PO}_4 \rightarrow \text{Na}_5\text{P}3\text{O}{10} + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled heating of a stoichiometric mixture of disodium phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄). The reaction is carried out under carefully monitored conditions to ensure the formation of the desired product. The resulting compound is then crystallized and hydrated to obtain the hexahydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Triphosphoric acid, pentasodium salt, hexahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form simpler phosphate ions.
Chelation: It can form stable complexes with metal ions, acting as a chelating agent.
Substitution: It can participate in substitution reactions where one or more of its sodium ions are replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and can be accelerated by acidic or basic conditions.
Chelation: Commonly involves metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺).
Substitution: Can occur in the presence of other cations like potassium (K⁺) or ammonium (NH₄⁺).
Major Products Formed
Hydrolysis: Produces simpler phosphate ions such as orthophosphate (PO₄³⁻).
Chelation: Forms stable metal-phosphate complexes.
Substitution: Results in the formation of mixed cation phosphates.
Wissenschaftliche Forschungsanwendungen
Triphosphoric acid, pentasodium salt, hexahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent for certain pharmaceuticals.
Industry: Utilized in detergents, water treatment, and as a dispersing agent in ceramics and paints.
Wirkmechanismus
The mechanism of action of triphosphoric acid, pentasodium salt, hexahydrate primarily involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelation process is crucial in various applications, such as water softening, where it binds to calcium and magnesium ions to prevent the formation of scale.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tripolyphosphate (Na₅P₃O₁₀): Similar in structure but does not contain the hexahydrate form.
Sodium hexametaphosphate (Na₆P₆O₁₈): A cyclic polyphosphate with different properties and applications.
Tetrasodium pyrophosphate (Na₄P₂O₇): A simpler polyphosphate with fewer phosphate units.
Uniqueness
Triphosphoric acid, pentasodium salt, hexahydrate is unique due to its hexahydrate form, which provides specific hydration properties that can be advantageous in certain applications. Its ability to form stable complexes with metal ions makes it particularly useful in water treatment and as a dispersing agent in various industrial processes.
Eigenschaften
Molekularformel |
H7NaO11P3 |
|---|---|
Molekulargewicht |
298.96 g/mol |
InChI |
InChI=1S/Na.H5O10P3.H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);1H2 |
InChI-Schlüssel |
SMIOUYOZTCUZMF-UHFFFAOYSA-N |
Kanonische SMILES |
O.OP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
Verwandte CAS-Nummern |
15091-98-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B12345003.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345008.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)


![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)

